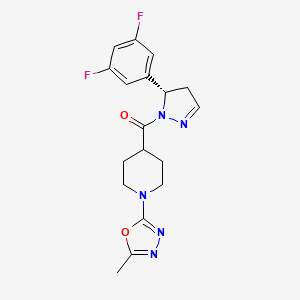

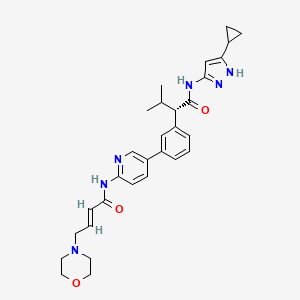

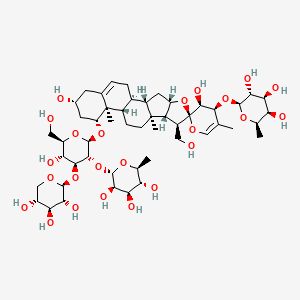

(4-((4-(Dimethylamino)phenyl)(4-(methylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl violet is a family of organic compounds primarily used as dyes. These compounds are known for their vibrant purple color, which can be adjusted by altering the number of attached methyl groups. Methyl violet is widely used in textiles, paints, inks, and as a hydration indicator for silica gel . It was first synthesized in 1861 by Lauth and has since found applications in various fields, including biology and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl violet is synthesized through the oxidation of dimethylphenylamine with copper (II) chloride . The process involves the following steps:

- Dissolve 2 grams of Methyl Violet 10B powder dye in 20 milliliters of 95% alcohol solution.

- Dissolve 0.8 grams of ammonium oxalate in 80 milliliters of distilled water.

- Mix the two solutions and let them set for 24 hours before filtering .

Industrial Production Methods: In industrial settings, methyl violet is produced in large quantities for textile and paper dyeing. The production process involves the same basic steps but on a larger scale, ensuring consistency and quality of the dye .

Análisis De Reacciones Químicas

Types of Reactions: Methyl violet undergoes various chemical reactions, including:

Oxidation: The dye is synthesized through the oxidation of dimethylphenylamine.

Reduction: Methyl violet can be reduced to leuco-methyl violet, a colorless compound.

Substitution: The dye can undergo substitution reactions where one or more of its methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Copper (II) chloride is commonly used in the synthesis of methyl violet.

Reducing Agents: Sodium borohydride can be used to reduce methyl violet to its leuco form.

Substituting Agents: Various organic reagents can be used to introduce new functional groups into the dye molecule.

Major Products Formed:

Leuco-methyl violet: A colorless compound formed through the reduction of methyl violet.

Substituted Methyl Violet: Compounds with different functional groups replacing one or more methyl groups.

Aplicaciones Científicas De Investigación

Methyl violet has a wide range of applications in scientific research:

Biological Stain: It is used as a biological stain for chromosomes, chromatin, and nucleoli.

Chemical Indicator: Methyl violet serves as a pH indicator in various chemical reactions.

Photocatalytic Studies: The dye is used in studies involving the photodegradation of organic compounds.

Medical Applications: Methyl violet has antibacterial, antifungal, and anthelmintic properties, making it useful in medical research.

Mecanismo De Acción

Methyl violet exerts its effects through several mechanisms:

Comparación Con Compuestos Similares

Methyl violet is part of a family of compounds that include:

Crystal Violet (Methyl Violet 10B): Known for its use as a histological stain and in Gram’s method of classifying bacteria.

Methyl Violet 6B: A darker blue dye compared to Methyl Violet 2B.

Methyl Violet 2B: A lighter purple dye used in various applications.

Uniqueness: Methyl violet stands out due to its strong tinting strength and versatility in various applications, from biological staining to industrial dyeing .

Propiedades

Número CAS |

84434-47-9 |

|---|---|

Fórmula molecular |

C24H28N3.C2H3O2 C26H31N3O2 |

Peso molecular |

417.5 g/mol |

Nombre IUPAC |

[4-[[4-(dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;acetate |

InChI |

InChI=1S/C24H27N3.C2H4O2/c1-25-21-12-6-18(7-13-21)24(19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5;1-2(3)4/h6-17H,1-5H3;1H3,(H,3,4) |

Clave InChI |

QLHKOYRLMLXSDU-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)[O-].CNC1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

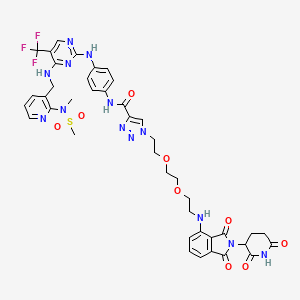

![dithiolan-4-yl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12376612.png)

![(7R)-4-(trifluoromethyl)-7-[(2R)-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]morpholin-4-yl]-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one](/img/structure/B12376627.png)

![3-[(3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12376643.png)

![ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate](/img/structure/B12376649.png)

![3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12376656.png)